Cas no 49620-09-9 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI))

Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) structure
49620-09-9 structure
상품 이름:Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
CAS 번호:49620-09-9
MF:C43H47N3O9
메가와트:749.84798
CID:331708
PubChem ID:3084901

Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) 화학적 및 물리적 성질

이름 및 식별자

    • Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
    • Benzoic acid, 2-((2-((2-(dimethylamino)benzoyl)amino)-3-hydroxybenzoyl )amino)-, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymeth yl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a
    • Milliamine C
    • 49620-09-9
    • Benzoic acid, 2-((2-((2-(dimethylamino)benzoyl)amino)-3-hydroxybenzoyl)amino)-, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
    • 인치: InChI=1S/C43H47N3O9/c1-22-20-42-23(2)18-29-33(41(29,3)4)28(36(42)50)19-24(21-47)35(49)43(42,54)37(22)55-40(53)25-12-7-9-15-30(25)44-39(52)27-14-11-17-32(48)34(27)45-38(51)26-13-8-10-16-31(26)46(5)6/h7-17,19-20,23,28-29,33,35,37,47-49,54H,18,21H2,1-6H3,(H,44,52)(H,45,51)/t23-,28+,29-,33+,35-,37+,42+,43+/m1/s1
    • InChIKey: NWUXCAUIAMSMJQ-IYVCBSORSA-N
    • 미소: CN(C1=CC=CC=C1C(NC1C(O)=CC=CC=1C(NC1=CC=CC=C1C(O[C@H]1C(C)=C[C@@]23[C@H](C)C[C@@H]4[C@@H](C4(C)C)[C@H](C=C([C@@H](O)[C@]12O)CO)C3=O)=O)=O)=O)C

계산된 속성

  • 정밀분자량: 749.331
  • 동위원소 질량: 749.331
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 6
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 55
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 1610
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 8
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5
  • 토폴로지 분자 극성 표면적: 186Ų

실험적 성질

  • 밀도: 1.41
  • 비등점: 812.6°Cat760mmHg
  • 플래시 포인트: 445.2°C
  • 굴절률: 1.689

Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) 관련 문헌

추천 기사

추천 공급업체
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD